

Technical Guide: Physicochemical Properties and Synthetic Insights of 4,5-Dibromofuran-2-carbaldehyde

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Compound of Interest

Compound Name: 4,5-Dibromo-2-furaldehyde

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Introduction

4,5-Dibromofuran-2-carbaldehyde is a halogenated heterocyclic compound belonging to the furan family. The presence of two bromine atoms and an aldehyde functional group on the furan ring makes it a potentially valuable intermediate in organic synthesis and medicinal chemistry. Halogenated organic molecules often exhibit unique biological activities, and furan derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the known physical properties of 4,5-dibromofuran-2-carbaldehyde, a plausible experimental protocol for its synthesis, and a discussion of its potential biological significance based on related compounds.

Core Physical Properties

The physical characteristics of 4,5-dibromofuran-2-carbaldehyde are essential for its handling, application in chemical reactions, and for the prediction of its behavior in biological systems. The available quantitative data is summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₂ Br ₂ O ₂	N/A
Molecular Weight	253.88 g/mol	N/A
Melting Point	36-37 °C	N/A
Boiling Point	276.871 °C at 760 mmHg	N/A
Density	2.184 g/cm ³	N/A
Solubility	Not available in the literature	N/A

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4,5-dibromofuran-2-carbaldehyde is not extensively documented, a plausible two-step synthetic route can be proposed based on established methods for the bromination of furan and its derivatives. This approach involves the initial dibromination of furan followed by formylation.

Step 1: Synthesis of 2,5-Dibromofuran

This procedure is adapted from the bromination of furan using bromine in N,N-dimethylformamide (DMF).^[1]

- Materials: Furan, Bromine, N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furan (1.0 equivalent) in anhydrous DMF.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of bromine (2.0 equivalents) in DMF dropwise to the cooled furan solution over a period of 1-2 hours, ensuring the temperature remains at 0 °C.

- After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-dibromofuran, which can be purified by distillation.

Step 2: Formylation of 2,5-Dibromofuran to yield 4,5-Dibromofuran-2-carbaldehyde

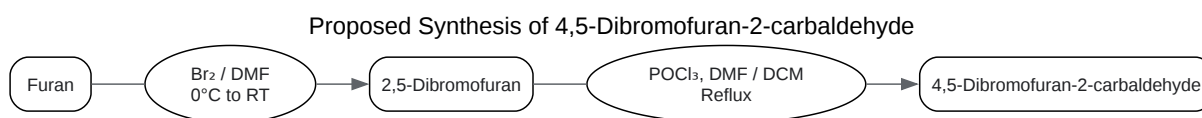
This step can be achieved via a Vilsmeier-Haack reaction, a common method for formylating electron-rich aromatic rings.

- Materials: 2,5-Dibromofuran, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl_3), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Water, Anhydrous magnesium sulfate.
- Procedure:
 - In a round-bottom flask under an inert atmosphere, cool a solution of DMF (3.0 equivalents) in DCM to 0 °C.
 - Slowly add phosphorus oxychloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
 - Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
 - Add a solution of 2,5-dibromofuran (1.0 equivalent) in DCM to the Vilsmeier reagent at 0 °C.
 - Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

- After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral.
- Extract the product with DCM, wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 4,5-dibromofuran-2-carbaldehyde.

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for 4,5-dibromofuran-2-carbaldehyde.



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Caption: Proposed two-step synthesis of 4,5-dibromofuran-2-carbaldehyde.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity of 4,5-dibromofuran-2-carbaldehyde are limited, the broader class of halogenated furans has garnered significant attention in medicinal chemistry. The introduction of halogen atoms into the furan ring can modulate the compound's lipophilicity, electronic properties, and metabolic stability, often leading to enhanced biological activity.

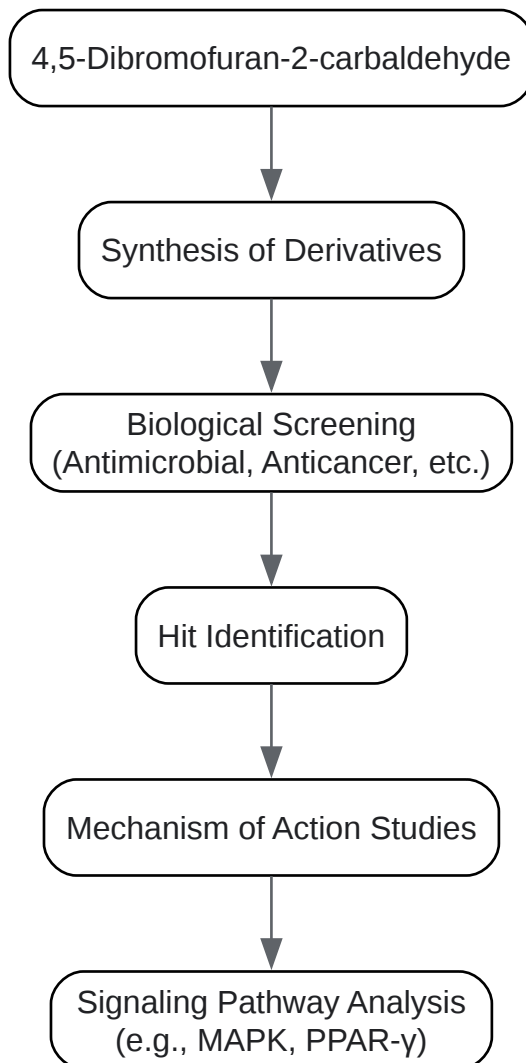
Furan derivatives have been reported to exhibit a wide spectrum of biological effects, including:

- **Antimicrobial Activity:** Halogenated furanones, structurally related to the target molecule, have been shown to act as quorum sensing inhibitors in bacteria, thereby preventing biofilm formation and reducing virulence. This suggests that 4,5-dibromofuran-2-carbaldehyde could be investigated for similar applications.
- **Anti-inflammatory Effects:** Some furan derivatives have been found to possess anti-inflammatory properties. Their mechanism of action may involve the modulation of key inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR- γ) pathways.
- **Anticancer Activity:** The furan nucleus is a scaffold present in several anticancer agents. The biological activity of such compounds is often attributed to their ability to interfere with cellular processes crucial for cancer cell proliferation and survival.

Given these precedents, 4,5-dibromofuran-2-carbaldehyde represents a lead compound for further investigation into its potential therapeutic applications. The aldehyde group provides a reactive handle for the synthesis of a diverse library of derivatives, such as imines, oximes, and hydrazones, which could be screened for various biological activities.

The logical workflow for investigating the biological potential of this compound would involve:

Biological Investigation Workflow



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Caption: A logical workflow for the biological evaluation of 4,5-dibromofuran-2-carbaldehyde.

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References

- 1. Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran | Semantic Scholar [semanticscholar.org]
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